molecular formula C13H16N2O2S B10928343 Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate

Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate

Cat. No.: B10928343
M. Wt: 264.35 g/mol
InChI Key: MYUHUPNHWARSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C12H14N2O2S It is a derivative of benzoate and contains functional groups such as an allylamino group and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with allyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted allylamino derivatives.

Scientific Research Applications

Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The allylamino and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: A structurally similar compound with an amino group instead of an allylamino group.

    Methyl 4-amino-3-methylbenzoate: Another similar compound with the amino group in a different position on the benzene ring.

Uniqueness

Methyl 3-{[(allylamino)carbothioyl]amino}-4-methylbenzoate is unique due to the presence of both allylamino and carbothioyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzoate derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

methyl 4-methyl-3-(prop-2-enylcarbamothioylamino)benzoate

InChI

InChI=1S/C13H16N2O2S/c1-4-7-14-13(18)15-11-8-10(12(16)17-3)6-5-9(11)2/h4-6,8H,1,7H2,2-3H3,(H2,14,15,18)

InChI Key

MYUHUPNHWARSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.